1-Benzyl-3-(5-methylisoxazol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

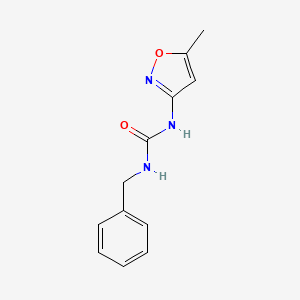

1-Benzyl-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications across various fields. This compound features a benzyl group attached to a urea moiety, which is further connected to a 5-methylisoxazole ring. The presence of the isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, contributes to its unique chemical properties and biological activities.

作用機序

Target of Action

They bind to biological targets based on their chemical diversity .

Mode of Action

Without specific information on “1-Benzyl-3-(5-methylisoxazol-3-yl)urea”, it’s difficult to detail its mode of action. Isoxazole derivatives are known to possess different types of biological activity, which suggests they interact with their targets in various ways .

Biochemical Pathways

Isoxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Action Environment

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

準備方法

The synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of benzyl isocyanate with 5-methylisoxazole-3-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.

化学反応の分析

1-Benzyl-3-(5-methylisoxazol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoxazole ring or the urea moiety .

科学的研究の応用

Medicinal Chemistry

1-Benzyl-3-(5-methylisoxazol-3-yl)urea has been studied for its potential as a pharmaceutical agent. The compound's structural features contribute to its ability to interact with biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may act as agonists for the ALX receptor, which is implicated in anti-inflammatory responses. These compounds have shown efficacy in various disease models, including colitis and asthma, by mediating calcium mobilization and promoting arachidonic acid production, which are critical in inflammatory processes .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies have demonstrated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate its effectiveness, with complete inhibition observed at concentrations as low as 40 mg/ml for certain bacterial strains .

Antimicrobial Applications

The compound has been subjected to rigorous testing for its antimicrobial efficacy using methods such as the disc-diffusion technique. The results have shown promising antibacterial effects against multiple pathogens, highlighting its potential as a novel antimicrobial agent.

Case Studies in Antimicrobial Efficacy

A study conducted on various microbial species revealed the following MIC values:

| Microbial Species | Compound (mg/ml) | Tetracycline | Fluconazole |

|---|---|---|---|

| Aspergillus niger | > 160 | - | 0.08 |

| Candida albicans | 160 | - | > 1000 |

| Enterococcus faecalis | 40 | 0.05 | - |

| Escherichia coli | 5 | 0.1 | - |

| Klebsiella pneumonia | 10 | 0.05 | - |

| Pseudomonas aeruginosa | 5 | 0.05 | - |

| Staphylococcus aureus | 40 | 0.1 | - |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Corrosion Inhibition

In addition to its biological applications, this compound has been investigated for its role as a corrosion inhibitor in steel protection systems. Studies have shown that it effectively reduces corrosion rates in acidic environments, such as hydrochloric acid solutions.

類似化合物との比較

1-Benzyl-3-(5-methylisoxazol-3-yl)urea can be compared with other isoxazole derivatives, such as:

5-Methylisoxazole-3-yl urea: Lacks the benzyl group, which may result in different biological activities and chemical properties.

1-Benzyl-3-(5-chloroisoxazol-3-yl)urea: Contains a chlorine atom on the isoxazole ring, potentially altering its reactivity and biological effects.

1-Benzyl-3-(5-phenylisoxazol-3-yl)urea: Features a phenyl group instead of a methyl group, which can influence its interactions with biological targets and its overall stability

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its chemical and biological properties.

生物活性

1-Benzyl-3-(5-methylisoxazol-3-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various organic reactions, typically involving the reaction of benzyl isocyanate with 5-methylisoxazole derivatives. The synthetic route may include the following steps:

- Formation of the Isocyanate : Benzyl isocyanate can be prepared from benzylamine and phosgene.

- Reaction with 5-Methylisoxazole : The isocyanate reacts with 5-methylisoxazole under controlled conditions to form the urea derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 25–50 µg/mL, indicating moderate to high potency .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 30 | Moderate |

| Escherichia coli | 40 | Moderate |

| Pseudomonas aeruginosa | 50 | Moderate |

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against various pathogenic fungi. Studies indicate that it can inhibit the growth of fungi such as Aspergillus niger and Candida albicans, with effective concentrations ranging from 50 to 100 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in cell wall synthesis or disrupt cellular processes critical for microbial survival. This mechanism is similar to that observed in other urea derivatives which act as enzyme inhibitors .

Case Study: Antimicrobial Efficacy

A study conducted by Rajanarendar et al. evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin, particularly against resistant strains of bacteria .

Research on Antifungal Activity

Another significant study focused on the antifungal properties of this compound. The findings revealed that it effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents, suggesting its potential as a therapeutic alternative .

特性

IUPAC Name |

1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRULJZQMFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。